

Application Notes: (R)-5-Bromo Naproxen as a Chiral Building Block

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Compound of Interest

Compound Name: (R)-5-Bromo Naproxen

Cat. No.: B139409

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Introduction

(R)-5-Bromo Naproxen, or (R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, is a brominated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1] While the (S)-enantiomer of Naproxen is known for its potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, the (R)-enantiomer is significantly less active and has been associated with hepatotoxicity.[2] However, the unique stereochemistry of **(R)-5-Bromo Naproxen**, combined with the reactive bromine atom on the naphthalene ring, makes it a valuable and specialized chiral building block in medicinal chemistry and drug development.

The introduction of a bromine atom at the 5-position enhances the molecule's reactivity, providing a versatile handle for further functionalization through various cross-coupling reactions.[1] This allows researchers to synthesize novel Naproxen analogs and other complex molecules with defined stereochemistry. These derivatives can be explored for altered pharmacokinetic profiles, improved therapeutic efficacy, reduced side effects, or entirely new biological activities.[1][3] For example, derivatives of naproxen have been investigated for enhanced anti-inflammatory and analgesic properties with reduced ulcerogenic effects, and for novel applications such as antiviral agents.[4][5][6]

Key Applications:

- **Synthesis of Novel NSAID Analogs:** Used as a starting material to develop next-generation anti-inflammatory agents with potentially improved safety profiles (e.g., reduced gastrointestinal toxicity).[3][4]

- **Development of Targeted Therapeutics:** The bromo-functional group allows for conjugation to other pharmacophores or targeting moieties to create drugs with specific activities beyond COX inhibition.
- **Fragment-Based Drug Design:** Serves as a chiral fragment for building more complex molecules aimed at various biological targets, such as viral proteins or other enzymes.[\[5\]](#)
- **Probes for Mechanistic Studies:** Synthesizing labeled or functionalized versions of Naproxen to study its mechanism of action and off-target effects.

Physicochemical and Biological Data

Quantitative data for **(R)-5-Bromo Naproxen** is not readily available; therefore, data for the parent compound, Naproxen, and its derivatives are presented for context and as a benchmark for new analog development.

Table 1: Physicochemical Properties of Naproxen Enantiomers

Property	(S)-(+)-Naproxen	(R)-(-)-Naproxen	Reference(s)
Molecular Formula	C₁₄H₁₄O₃	C₁₄H₁₄O₃	[7]
Molecular Weight	230.26 g/mol	230.26 g/mol	[7] [8]
Melting Point	152-154 °C	Not specified	
Optical Activity	[α] _{25/D} +66° (c=1 in chloroform)	Not specified	
Biological Activity	Potent, non-selective COX-1/COX-2 inhibitor	~30 times less active than (S)-enantiomer	[8]

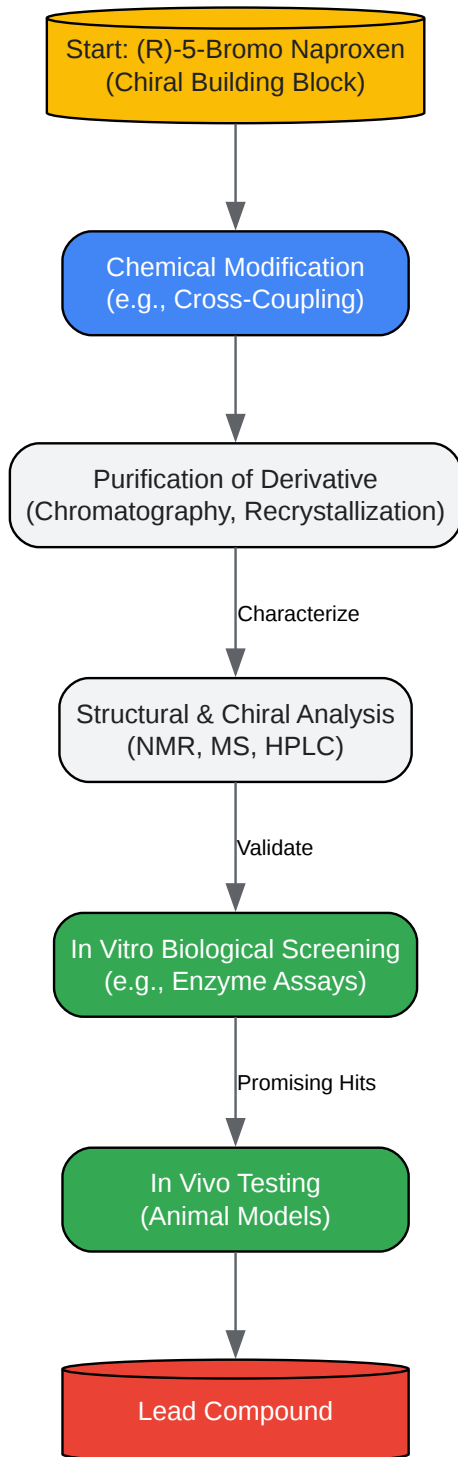
| Primary Side Effect | Gastrointestinal complications | Hepatotoxicity [\[2\]](#)[\[3\]](#) |

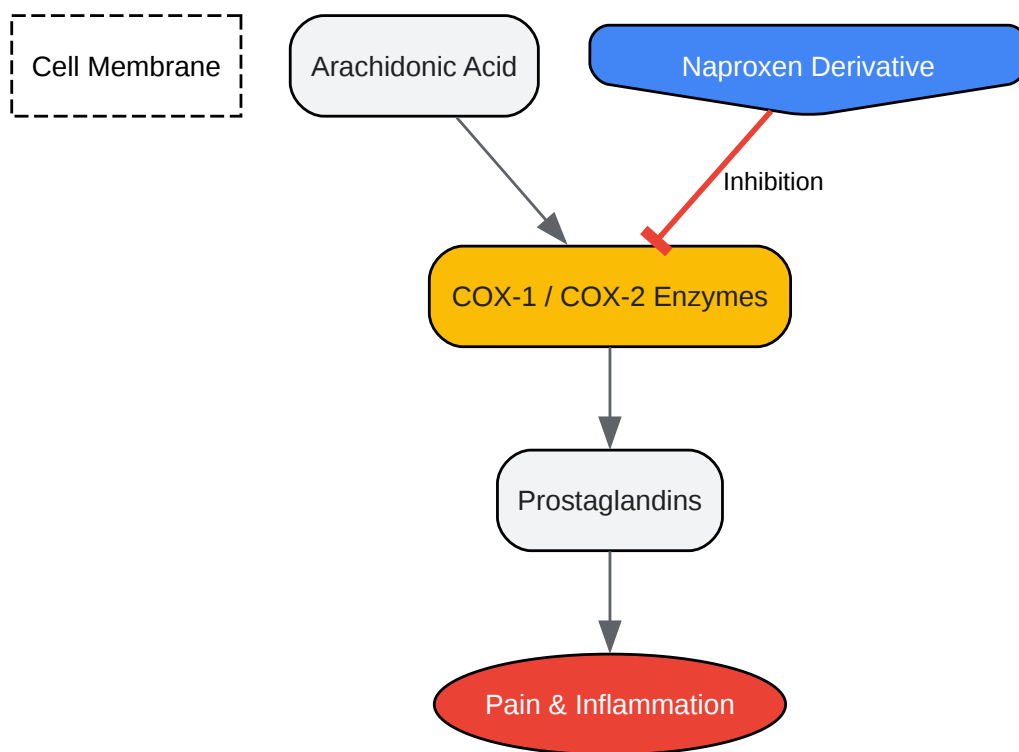
Table 2: Example Biological Activity of Synthesized Naproxen Derivatives This table presents data on novel Naproxen-amino acid derivatives to illustrate the potential for creating analogs with enhanced therapeutic profiles.

Compound	Anti-inflammatory Potency (vs. Naproxen)	Analgesic Potency (% activity after 120 min)	Ulcerogenic Effect	Reference(s)
Naproxen (Reference)	1.0x	Not specified	Moderate gastric ulceration	[4]
Compound 8 (Derivative)	~1.4x	84.3%	Negligible	[4]
Compound 10 (Derivative)	Not specified	81.4%	Negligible	[4]
Compound 14 (Derivative)	Not specified	81.4%	Negligible	[4]

| Compound 16 (Derivative) | ~1.4x | Not specified | Negligible | [\[4\]](#) |

Visualizations





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